1-Benzylpyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of 1-Benzylpyrrolidine involves several methods, including the trapping of metabolically generated electrophilic species with cyanide ion during the metabolism of this compound, leading to various cyano adducts and cyanolactams (Ho & Castagnoli, 1980). Another approach involves a convenient route starting from inexpensive and commercially available materials, utilizing Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid (Jean et al., 2001).
Molecular Structure Analysis
Computational studies have been conducted to understand the structure-directing effect of benzylpyrrolidine and its derivatives in the synthesis of microporous materials, revealing insights into the molecular packing and interaction energies within such structures (Gómez-Hortigüela et al., 2004).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including stereoselective reductions and reactions with sodium borohydride and metal chlorides, to produce intermediates and derivatives with potential applications in pharmaceuticals (Jumali et al., 2017).
Scientific Research Applications
Metabolic Studies
- Trapping Metabolically Generated Electrophilic Species : Ho and Castagnoli (1980) studied the metabolism of 1-benzylpyrrolidine in rabbit liver microsomal preparations. They identified several cyano adducts and proposed that these resulted from nucleophilic attack by cyanide ion on metabolically generated iminium species. The research suggests the potential of this compound in studying metabolic pathways and interactions (Ho & Castagnoli, 1980).
Synthesis and Antimicrobial Activity
- Microwave Assisted Synthesis of Pyrrolidine Derivatives : Sreekanth and Jha (2020) developed a microwave-assisted synthesis method for 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives. They found 1-acetyl-2-benzylpyrrolidine-2-carboxamide to be a potent antimicrobial product, demonstrating the compound's utility in creating antimicrobial agents (Sreekanth & Jha, 2020).
Pharmacological Research
- Synthesis for Pharmacological Tool Development : Tueckmantel et al. (1997) disclosed the synthesis of 1-benzyl-APDC and its activity at metabotropic glutamate receptors. The compound showed selectivity for mGluR6, indicating its potential as a pharmacological research tool (Tueckmantel et al., 1997).
Chemical Synthesis
- Arylation of N-Phenylpyrrolidine : Sezen and Sames (2005) developed a method for the direct and selective arylation of sp3 C-H bonds in N-benzylpyrrolidine. This research is significant in organic synthesis, particularly in the absence of a directing group (Sezen & Sames, 2005).
- A Convenient Route to 1-Benzyl 3-Aminopyrrolidine : Jean et al. (2001) described a rapid, predominantly aqueous synthesis of 1-Benzyl 3-aminopyrrolidine, showcasing an efficient approach to synthesizing this compound (Jean et al., 2001).
Future Directions
properties
IUPAC Name |
1-benzylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEGCQIIDCZZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184009 | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29897-82-3 | |
Record name | 1-(Phenylmethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29897-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpyrrolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029897823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30184009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(benzyl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.382 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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